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Compound of Interest

Compound Name:
4-Amino-2-mercaptopyrimidine-5-

carbonitrile

Cat. No.: B112041 Get Quote

Technical Guide: 4-Amino-2-
mercaptopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological

properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile. It includes a summary of its

quantitative properties, detailed experimental protocols for its synthesis and analysis, and a

visualization of its potential mechanism of action through the inhibition of key cellular signaling

pathways.

Core Properties of 4-Amino-2-mercaptopyrimidine-
5-carbonitrile
4-Amino-2-mercaptopyrimidine-5-carbonitrile, with the CAS number 7273-93-0, is a

pyrimidine derivative that has attracted interest for its potential biological activities. Its structure

incorporates key functional groups including an amino group, a mercapto (thiol) group, and a

nitrile group, which contribute to its chemical reactivity and biological interactions.
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The known physical and chemical properties of 4-Amino-2-mercaptopyrimidine-5-
carbonitrile are summarized in the table below for easy reference and comparison.

Property Value Source

Molecular Formula C₅H₄N₄S --INVALID-LINK--

Molecular Weight 152.18 g/mol --INVALID-LINK--

Melting Point 320 °C (decomposes) ChemicalBook

Boiling Point (Predicted) 330.0 ± 52.0 °C ChemicalBook

Density (Predicted) 1.58 ± 0.1 g/cm³ ChemicalBook

pKa (Predicted) 4.41 ± 0.10 ChemicalBook

Appearance Yellow powder or chunks Guidechem

Solubility

Information not widely

available, but expected to be

soluble in polar organic

solvents.

Inferred from related

compounds

LogP (Predicted) -0.1 --INVALID-LINK--

Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of 4-
Amino-2-mercaptopyrimidine-5-carbonitrile.

Synthesis Protocol
A common method for the synthesis of 4-Amino-2-mercaptopyrimidine-5-carbonitrile and its

derivatives is a one-pot, three-component condensation reaction. The following protocol is a

representative example.

Materials:

Aromatic aldehyde (if synthesizing a 6-aryl derivative) or a suitable precursor for the C6

position. For the parent compound, a different strategy might be employed.
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Malononitrile

Thiourea

Phosphorus pentoxide (P₂O₅) or another suitable catalyst/dehydrating agent.

Absolute ethanol

Petroleum ether

Crushed ice

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Stirring apparatus

Heating mantle

Procedure:

In a round-bottom flask, a mixture of the appropriate aldehyde (0.01 mol), malononitrile (0.01

mol), and phosphorus pentoxide (0.0035 mol) is stirred mechanically in absolute ethanol (25

ml) for 10 minutes.

Thiourea (0.02 mol) is then added to the mixture and stirred thoroughly.

The reaction mixture is heated to reflux at 70°C for 5-8 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, the mixture is allowed to cool to room temperature.

The cooled reaction mixture is then poured onto crushed ice, which will cause the product to

precipitate.

The precipitate is collected by filtration, dried, and washed with petroleum ether.

The crude product is then recrystallized from ethanol to yield the purified 4-Amino-2-
mercaptopyrimidine-5-carbonitrile derivative.
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Purification Protocol: Recrystallization
Materials:

Crude 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Ethanol (or another suitable solvent in which the compound is sparingly soluble at room

temperature but soluble when hot)

Erlenmeyer flasks

Heating plate with stirring

Büchner funnel and flask

Filter paper

Ice bath

Procedure:

Place the crude 4-Amino-2-mercaptopyrimidine-5-carbonitrile in an Erlenmeyer flask.

Add a small amount of ethanol and heat the mixture to boiling while stirring.

Continue adding small portions of hot ethanol until the solid just dissolves.

If there are any insoluble impurities, perform a hot filtration.

Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of

crystals.

Once the solution has reached room temperature, place it in an ice bath to maximize crystal

formation.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold ethanol.
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Dry the purified crystals in a vacuum oven.

Analytical Protocols
High-Performance Liquid Chromatography (HPLC):

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable

buffer) is commonly used for pyrimidine derivatives. A typical starting gradient could be 10%

acetonitrile, increasing to 90% over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a

suitable solvent like methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

¹H-NMR: Acquire the proton NMR spectrum. Expected signals would include those for the

amino protons and any protons on the pyrimidine ring. The chemical shifts will be dependent

on the solvent and any substituents.

¹³C-NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbon atoms

in the pyrimidine ring, the nitrile carbon, and any other carbon atoms in the molecule.

D₂O Exchange: To confirm the identity of NH protons, a D₂O exchange experiment can be

performed. After acquiring the initial ¹H-NMR spectrum, a drop of D₂O is added to the NMR

tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to

the NH protons should disappear or significantly decrease in intensity.
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4-Amino-2-mercaptopyrimidine-5-carbonitrile and its derivatives have shown potential as

anticancer agents. One of the proposed mechanisms of action is the inhibition of the Epidermal

Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that,

upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling events that

promote cell proliferation, survival, and migration.

The diagram below illustrates the EGFR signaling pathway and its downstream effector, the

PI3K/Akt pathway, with the putative inhibitory action of 4-Amino-2-mercaptopyrimidine-5-
carbonitrile.
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Caption: Putative inhibition of the EGFR-PI3K/Akt signaling pathway.
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The following diagram outlines a typical workflow for evaluating the biological activity of 4-
Amino-2-mercaptopyrimidine-5-carbonitrile as a potential anticancer agent.
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Caption: Workflow for evaluating anticancer activity.

This guide provides a foundational understanding of 4-Amino-2-mercaptopyrimidine-5-
carbonitrile for research and development purposes. Further investigation into its specific

biological targets and mechanisms of action is warranted to fully elucidate its therapeutic

potential.

To cite this document: BenchChem. [physical and chemical properties of 4-Amino-2-
mercaptopyrimidine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112041#physical-and-chemical-properties-of-4-
amino-2-mercaptopyrimidine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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